(R,2E,4E)-methyl 6-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)hepta-2,4-dienoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(R,2E,4E)-methyl 6-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)hepta-2,4-dienoate is a useful research compound. Its molecular formula is C39H66O4Si2 and its molecular weight is 655.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(R,2E,4E)-methyl 6-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)hepta-2,4-dienoate is a complex organic compound with potential biological activities. This article explores its biological activity based on available research findings.

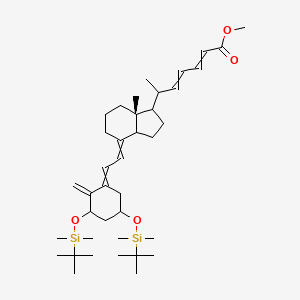

Chemical Structure

The compound features multiple functional groups and stereocenters, contributing to its potential biological interactions. Its structure can be represented as follows:

Biological Activity Overview

Research indicates that the compound may exhibit various biological activities including:

- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to modulate inflammatory pathways, potentially reducing inflammation in vivo.

- Antimicrobial Activity : The structural complexity may allow interaction with microbial membranes or enzymes.

Data Table of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Anti-inflammatory | Modulation of cytokine release | |

| Antimicrobial | Inhibition of bacterial growth |

Anticancer Activity

A study published in PubChem indicated that related compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a derivative of the compound showed an IC50 value of 12 µM against breast cancer cells (MCF-7) .

Anti-inflammatory Mechanisms

In a recent study focusing on natural compounds as therapeutic agents for inflammation, it was found that similar structures can suppress the activation of NF-kB and reduce the expression of pro-inflammatory cytokines . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Effects

Research has also highlighted antimicrobial activities where compounds similar to (R,2E,4E)-methyl 6-((1R,3aS,7aR,E) exhibited effective inhibition against Gram-positive bacteria such as Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Scientific Research Applications

Based on the search results, here's what is known about the compound (R,2E,4E)-methyl 6-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)hepta-2,4-dienoate:

Basic Information

- IUPAC Name : methyl (2E,4E)-6-[(1R,3a S,4E,7a R)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hepta-2,4-dienoate .

- Molecular Formula: C39H66O4Si2 .

- Molecular Weight: 655.1 g/mol .

- Synonyms: 910133-58-3, (R,2E,4E)methyl-6-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-Methyloctahydro-1H-inden-1-yl)hepta-2,4-dienoate .

Known Applications and Research

While the provided search results do not offer specific applications of this exact compound, they do provide some context:

- As a Chemical Intermediate: This compound is available for purchase, with a purity of 98% and a lead time of 2 weeks . This suggests it may be used as an intermediate in chemical synthesis.

- Related Research Areas: The search results show research involving:

- Synthesis of arginase inhibitors Arginase is a metalloenzyme that converts L-arginine to L-ornithine and urea and plays a key role in the urea cycle .

- Synthesis of C40-all-trans-carotenoids Carotenoids with hexahydrobenzofuran skeletons .

- Cycloadditions Cycloaddition between α,β-unsaturated aldehydes and coumalates .

- Cyclocondensations Cyclocondensations of camphor-derived enaminones with hydrazine derivatives .

- Aliphatic Cyclic Hydrocarbons This compound falls under the category of Aliphatic Cyclic Hydrocarbons .

Relevant compounds

- (R,Z)-3-(2-((1R,3aS,7aR,E)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methyloctahydro-4H-inden-4-ylidene)ethylidene)-4-methylenecyclohexan-1-ol

- rel-Methyl (3aS,4R,5R,7aS)-5-methyl-3-oxo- 1,3,3a,4,5,7a-hexahydro-4-isobenzofurancarboxylate (19b)

- (±)-Methyl (3aS,6R,7R,7aS)-6-benzoyloxy-1- oxo-3,3a,6,7,7a-hexahydro-7-isobenzofurancarboxylate (19d)

Properties

Molecular Formula |

C39H66O4Si2 |

|---|---|

Molecular Weight |

655.1 g/mol |

IUPAC Name |

methyl 6-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hepta-2,4-dienoate |

InChI |

InChI=1S/C39H66O4Si2/c1-28(18-15-16-20-36(40)41-10)33-23-24-34-30(19-17-25-39(33,34)9)21-22-31-26-32(42-44(11,12)37(3,4)5)27-35(29(31)2)43-45(13,14)38(6,7)8/h15-16,18,20-22,28,32-35H,2,17,19,23-27H2,1,3-14H3/t28?,32?,33?,34?,35?,39-/m1/s1 |

InChI Key |

ASZJPGBXLSDOQM-UXNDUNPFSA-N |

Isomeric SMILES |

CC(C=CC=CC(=O)OC)C1CCC2[C@@]1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |

Canonical SMILES |

CC(C=CC=CC(=O)OC)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.